molecular formula C18H21NO2 B8613578 1H-3-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-phenyl- CAS No. 20569-49-7

1H-3-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-phenyl-

Cat. No. B8613578
CAS RN: 20569-49-7
M. Wt: 283.4 g/mol
InChI Key: YCCXFCQLRGMHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-3-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-phenyl- is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-3-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-3-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

20569-49-7

Product Name

1H-3-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-phenyl-

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

InChI

InChI=1S/C18H21NO2/c1-20-17-10-14-8-9-19-12-16(13-6-4-3-5-7-13)15(14)11-18(17)21-2/h3-7,10-11,16,19H,8-9,12H2,1-2H3

InChI Key

YCCXFCQLRGMHPB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CNCCC2=C1)C3=CC=CC=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 30.1 g. (0.1 mol) of N-[2-(3,4-dimethoxyphenyl)ethyl] -2-phenyl-2-hydroxyethylamine in 120 ml. of trifluoroacetic acid and 8.2 ml. of concentrated sulfuric acid is heated at reflux for 2 hours. After cooling to room temperature, the trifluoroacetic acid is removed under reduced pressure and 100 ml. of ice-water is added. This mixture is basified to pH 9-10 with 10% sodium hydroxide solution and thoroughly extracted with ethyl acetate. The extract is dried and evaporated to give 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine as an oil. Various salts can readily be prepared from the free base. For example, 5 g. (0.0176 mol) dissolved in dry ether is treated with methanesulfonic acid dropwise until no further precipitate is formed. The solid is filtered and washed with dry ether to give 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine methanesulfonate, m.p. 133°-136° C.
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